4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,5-dimethyl-
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Overview
Description
2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound belongs to the quinazoline class, which is characterized by a fused benzene and pyrimidine ring system. The presence of a chloro group, a methoxyphenyl group, and dimethyl substitutions on the quinazoline core contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized using phosphorus oxychloride to yield 2-chloroquinazoline.
Substitution with 4-Methoxyaniline: The 2-chloroquinazoline is then reacted with 4-methoxyaniline in the presence of a base such as potassium carbonate to introduce the 4-methoxyphenyl group.
Dimethylation: The final step involves the dimethylation of the quinazoline nitrogen using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinazoline core.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine involves its interaction with cellular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The compound also activates caspases, which are enzymes involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the quinazoline core.
2-chloro-N-(4-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of the quinazoline core.
2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Similar structure with additional chloro substitution.
Uniqueness
2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine is unique due to its quinazoline core, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Properties
CAS No. |
827030-87-5 |
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Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-11-5-4-6-14-15(11)16(20-17(18)19-14)21(2)12-7-9-13(22-3)10-8-12/h4-10H,1-3H3 |
InChI Key |
FSVVUPYMZOAIRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2N(C)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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